molecular formula C5H6N2O B1332379 4-Acetylimidazole CAS No. 61985-25-9

4-Acetylimidazole

Cat. No.: B1332379
CAS No.: 61985-25-9
M. Wt: 110.11 g/mol
InChI Key: TUFOJIVMBHBZRQ-UHFFFAOYSA-N
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Description

4-Acetylimidazole, also known as 1-(1H-imidazol-4-yl)ethanone, is a heterocyclic organic compound with the molecular formula C5H6N2O. It is a derivative of imidazole, featuring an acetyl group attached to the fourth position of the imidazole ring. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry .

Mechanism of Action

Target of Action

4-Acetylimidazole is a unique electrophile that exhibits moderate reactivity . It is known to play crucial roles in the activation process of some proteins and enzymes . The primary targets of this compound are proteins and enzymes, where it acts as an acetylating agent .

Mode of Action

The mode of action of this compound involves the transfer of an acetyl group to the amino and/or hydroxyl groups of corresponding substrates . This acetylation process is crucial for the activation of certain proteins and enzymes . For instance, it is proposed that the histidine at position 1106 attacks an internal thioester to form an acylimidazole intermediate for the activation of human complement component C4B .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein and enzyme activation . The acetylation process modifies the proteins and enzymes, enabling them to perform their functions more effectively.

Pharmacokinetics

It is known that this compound exhibits high solubility in aqueous media , which could potentially influence its bioavailability and pharmacokinetic behavior.

Result of Action

The result of this compound’s action is the activation of certain proteins and enzymes, which is achieved through the process of acetylation . This modification allows these proteins and enzymes to carry out their functions more effectively. For example, the activation of human complement component C4B is facilitated by the formation of an acylimidazole intermediate .

Action Environment

The action of this compound is influenced by various environmental factors. Its high solubility in aqueous media suggests that it can function effectively in biological environments.

Biochemical Analysis

Biochemical Properties

4-Acetylimidazole plays a role in biochemical reactions, particularly in the activation process of some proteins and enzymes . It interacts with proteins such as histidine and enzymes like acyltransferase HlyC . The nature of these interactions involves the formation of an acylimidazole intermediate, which is crucial for the activation of these biomolecules .

Cellular Effects

The effects of this compound on cells are primarily related to its influence on protein function. It has been reported to modulate the activity of succinate dehydrogenase, a key enzyme in cellular metabolism . This modulation can impact various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It forms an acylimidazole intermediate, which can exert effects such as enzyme inhibition or activation, and changes in gene expression . This intermediate is formed when a histidine residue attacks an internal thioester, leading to the release of a thiol that catalyzes the transfer of the acyl group to amino and/or hydroxyl groups of corresponding substrates .

Temporal Effects in Laboratory Settings

It is known that N-acyl imidazoles, a group to which this compound belongs, exhibit moderate reactivity and relatively long half-life

Metabolic Pathways

This compound is involved in the activation process of some proteins and enzymes, suggesting its involvement in metabolic pathways

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylimidazole can be synthesized through several methods. One common approach involves the reaction of imidazole with acetyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of more efficient and scalable methods. For instance, the reaction of imidazole with acetic anhydride in the presence of a catalyst can be employed to achieve higher yields and purity. This method is advantageous due to its simplicity and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole-4-carboxylic acid, while reduction can produce 4-(1H-imidazol-4-yl)ethanol .

Scientific Research Applications

4-Acetylimidazole has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • N-Acetylimidazole
  • N-Acetylbenzimidazole
  • N-Acetyl-N’-methylbenzimidazolium acetate

Comparison: 4-Acetylimidazole is unique due to its specific acetylation at the fourth position of the imidazole ring, which imparts distinct reactivity and properties compared to other acetylated imidazole derivatives. For example, N-acetylimidazole has the acetyl group at the nitrogen position, leading to different chemical behavior and applications .

Properties

IUPAC Name

1-(1H-imidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c1-4(8)5-2-6-3-7-5/h2-3H,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUFOJIVMBHBZRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN=CN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30340547
Record name 4-Acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61985-25-9
Record name 4-Acetylimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30340547
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1H-imidazol-4-yl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different ways to synthesize 4-acetylimidazole?

A1: One method involves the isomerization of 1-acetylimidazole under flash-vacuum pyrolysis. This technique, studied using mass and ion kinetic energy spectrometry, leads to the formation of both 2- and this compound. [] Another approach utilizes 2-bromoacetoacetaldehyde in a novel synthesis of 2-substituted-4-acetylimidazoles. [] These methods highlight the versatility in synthesizing this compound, offering potential for further derivatization and exploration of its properties.

Q2: Has this compound shown any promise in biological applications?

A2: Research suggests that this compound analogs, specifically those derived from 2-nitro-4(5)-acetyl-5(4)-methylimidazole, could be potential radiosensitizers. [] Studies on Chinese hamster cells (V-79) showed that a 3-methoxy-2-propanol derivative of 2-nitro-4-acetylimidazole demonstrated superior radiosensitizing activity compared to misonidazole in vitro. [] This finding opens avenues for exploring its use in cancer treatment, enhancing the efficacy of radiotherapy on hypoxic tumor cells.

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